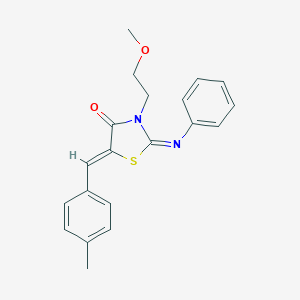
N'-(2,6-dichlorobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2,6-dichlorobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide, also known as DCB-M, is a synthetic compound that has been widely used in scientific research due to its various biological activities. It is a yellow crystalline powder with a molecular formula of C15H16Cl2N2O3 and a molecular weight of 344.2 g/mol.
Wirkmechanismus
The exact mechanism of action of N'-(2,6-dichlorobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide is not fully understood, but it is believed to act on multiple cellular pathways. It has been shown to inhibit the activity of several enzymes, including matrix metalloproteinases, cyclooxygenase-2, and histone deacetylases. It has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to decrease the levels of reactive oxygen species and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. It has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, this compound has been found to reduce the deposition of collagen and other extracellular matrix proteins, leading to a reduction in fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-(2,6-dichlorobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide is its broad range of biological activities, which makes it a useful tool for studying various cellular processes. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain in vivo studies.
Zukünftige Richtungen
There are several future directions for the study of N'-(2,6-dichlorobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide. One area of research could be the development of more potent and selective analogs of this compound for use in cancer therapy. Another area of research could be the investigation of the role of this compound in other diseases, such as cardiovascular and neurodegenerative diseases. Additionally, the mechanism of action of this compound could be further elucidated to better understand its cellular targets and pathways.
Synthesemethoden
N'-(2,6-dichlorobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide can be synthesized by reacting 2,6-dichlorobenzaldehyde with 2-methyl-1,3-dioxolane-2-carboxylic acid hydrazide in the presence of acetic acid and ethanol. The reaction mixture is then heated under reflux for several hours, and the resulting yellow solid is filtered and recrystallized from ethanol.
Wissenschaftliche Forschungsanwendungen
N'-(2,6-dichlorobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide has been extensively studied for its various biological activities, including anti-cancer, anti-inflammatory, and anti-fibrotic effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and suppress tumor growth in vivo. In addition, this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to attenuate fibrosis by inhibiting the activation of fibroblasts and reducing the deposition of extracellular matrix proteins.
Eigenschaften
Molekularformel |
C13H14Cl2N2O3 |
|---|---|
Molekulargewicht |
317.16 g/mol |
IUPAC-Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-(2-methyl-1,3-dioxolan-2-yl)acetamide |
InChI |
InChI=1S/C13H14Cl2N2O3/c1-13(19-5-6-20-13)7-12(18)17-16-8-9-10(14)3-2-4-11(9)15/h2-4,8H,5-7H2,1H3,(H,17,18)/b16-8+ |
InChI-Schlüssel |
CSJFPAGSEQTFQX-LZYBPNLTSA-N |
Isomerische SMILES |
CC1(OCCO1)CC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl |
SMILES |
CC1(OCCO1)CC(=O)NN=CC2=C(C=CC=C2Cl)Cl |
Kanonische SMILES |
CC1(OCCO1)CC(=O)NN=CC2=C(C=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-2-(4-bromoanilino)-5-[(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B306565.png)
![2-(4-{(Z)-[1-(3-bromophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-ethoxyphenoxy)propanoic acid](/img/structure/B306567.png)
![ethyl {2-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B306568.png)

![5-[3,5-Dibromo-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306575.png)
![(2Z,5Z)-5-[2-(butan-2-yloxy)-3-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306577.png)

![(2Z,5Z)-3-(2-methoxyethyl)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306581.png)
![2-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306582.png)
![N-(4-fluorophenyl)-2-(2-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B306583.png)
![N-(4-methylphenyl)-2-{(5Z)-5-[4-(methylsulfanyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B306584.png)
![2-{5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306585.png)
![(5-Bromo-2-methoxy-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B306586.png)
![2-[5-(4-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306587.png)